3-Methylidene-8-azabicyclo[3.2.1]octane
Description
Properties
CAS No. |
1688730-50-8 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 g/mol |
IUPAC Name |
3-methylidene-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H13N/c1-6-4-7-2-3-8(5-6)9-7/h7-9H,1-5H2 |
InChI Key |
MXQPENUGELTBFF-UHFFFAOYSA-N |
SMILES |
C=C1CC2CCC(C1)N2 |
Canonical SMILES |
C=C1CC2CCC(C1)N2 |
Origin of Product |
United States |
Scientific Research Applications
Monoamine Reuptake Inhibition
One of the primary applications of 3-methylidene-8-azabicyclo[3.2.1]octane derivatives is their role as monoamine reuptake inhibitors . These compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, making them potential candidates for treating various mood disorders including:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
- Obsessive Compulsive Disorder (OCD)
Research indicates that these compounds may offer advantages over traditional antidepressants by minimizing side effects associated with older tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs) .
Opioid Receptor Modulation
Another significant application is in the modulation of opioid receptors. This compound derivatives have been identified as potential mu-opioid receptor antagonists . This property can be particularly beneficial in managing conditions such as opioid-induced bowel dysfunction (OBD), where these compounds may alleviate gastrointestinal side effects without compromising analgesic efficacy .
Synthesis Methodologies
The synthesis of this compound and its derivatives involves several innovative strategies:
Enantioselective Synthesis
Recent advancements have focused on enantioselective methods to construct the 8-azabicyclo[3.2.1]octane scaffold, which is crucial for developing biologically active compounds with desired stereochemistry . Techniques include:
- Intramolecular Cyclization : This method allows for the formation of the bicyclic structure from acyclic precursors.
- Desymmetrization Processes : Achieving stereochemical control during the transformation to generate the bicyclic architecture.
Total Synthesis Approaches
Total synthesis of these compounds has been explored to create complex structures that mimic natural products with therapeutic potential . The methodologies often involve multi-step reactions that incorporate various functional groups to enhance biological activity.
Biological Activities
The biological activities of this compound derivatives extend beyond neurotransmitter modulation:
Cytotoxicity Studies
Preliminary studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and hepatocellular carcinoma . This suggests potential applications in oncology, warranting further investigation into their mechanisms of action.
Neuroprotective Effects
There is emerging evidence that these compounds may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases . The structural similarities with known neuroprotective agents highlight their potential in this area.
Case Studies and Research Findings
Several case studies have documented the efficacy and safety profiles of this compound derivatives:
Comparison with Similar Compounds
3-(Diarylmethylene)-8-azabicyclo[3.2.1]octane Derivatives
- Structure : Substituted with diarylmethylene groups at position 3 (e.g., diphenylmethylene) .
- Agonist/antagonist effects depend on substituent stereochemistry and electronic properties .
- Key Difference : The diarylmethylene group enhances lipophilicity and receptor affinity compared to the simpler methylidene substituent.
3-Methoxy-8-azabicyclo[3.2.1]octane Hydrochloride
3-Methyl-8-propinyl-3,8-diazabicyclo[3.2.1]octane
- Structure : Contains a second nitrogen atom at position 3 and a propinyl group at position 8 .
- Pharmacology: Exhibits analgesic properties but differs in isomer-specific biological behavior. For example, the N,N-dimethyl-2 derivative is noted for high efficacy .
- Key Difference: The diazabicyclic system introduces additional hydrogen-bonding sites, altering target selectivity compared to monocyclic analogs.
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
- Structure : Primary amine at position 3 and methyl group at position 8 .
- Applications : Used as a precursor in NK1 antagonist synthesis, where substituents at C6 (e.g., acidic groups) improve hNK1 affinity and hERG channel selectivity .
- Key Difference : The amine group enables functionalization for drug discovery, unlike the inert methylidene group.
Impact of Substituents on Bioactivity
Preparation Methods
Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane framework is central to tropane alkaloids, and enantioselective synthesis is critical to obtain biologically active stereoisomers. Most methods rely on preparing acyclic precursors containing stereochemical information that guides the formation of the bicyclic scaffold in a stereocontrolled manner. Alternatively, some approaches achieve stereochemical control directly during the cyclization or via desymmetrization of achiral tropinone derivatives.
- Key Strategies:
- Use of chiral auxiliaries or catalysts to induce enantioselectivity during ring closure.
- Desymmetrization of achiral bicyclic precursors to access enantiomerically enriched products.
- Direct formation of the bicyclic system with stereocontrol in a single step.
These methods have been reviewed comprehensively, highlighting their application in synthesizing tropane alkaloids and related bicyclic amines.
Intramolecular Cyclization and Rearrangement Approaches
Several synthetic routes to 3-methylidene-8-azabicyclo[3.2.1]octane and related analogues utilize intramolecular cyclizations and rearrangements, such as the Beckmann rearrangement and Aza-Cope-Mannich rearrangement.
These methods offer flexibility in functional group incorporation and stereochemical outcomes, important for tailoring the 3-methylidene substituent.
Reduction and Functional Group Transformations
Reduction of bicyclic ketones or lactams is a common step to access 3-substituted 8-azabicyclo[3.2.1]octane derivatives.
-
- Use of metal hydrides such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in alcoholic solvents.
- Catalytic hydrogenation employing palladium catalysts under controlled pressure conditions.
Synthetic Routes from Urethane and Azide Precursors
A multi-step sequence starting from urethane derivatives has been reported:
This sequence highlights the utility of azide intermediates and thermal rearrangements in constructing the bicyclic core.
Ring-Closing Metathesis and Amino Acid Derivative Synthesis
Alternative approaches involve ring-closing metathesis to form bicyclic amino acid analogues related to 8-azabicyclo[3.2.1]octane:
- Starting from ethyl isocyanoacetate, transformations including hydrolysis under reflux with aqueous HCl yield bicyclic amino acid hydrochlorides.
- This method is straightforward, scalable, and affords good overall yields (~41% global yield) of bicyclic proline analogues, which are structurally related to this compound.
Summary Table of Preparation Methods
Research Findings and Considerations
- The stereochemical outcome is crucial for biological activity; thus, enantioselective methods are preferred for pharmaceutical applications.
- Functionalization at the 3-position with a methylidene group often involves dehydration or elimination reactions after forming the bicyclic core.
- Reduction and cyclization steps require careful control of conditions to avoid side reactions and achieve high yields.
- Recent advances focus on catalytic and mild conditions to improve sustainability and scalability.
- The choice of method depends on the desired substitution pattern, stereochemistry, and downstream applications.
Q & A
Basic Research Questions
Q. What are the primary biological targets of 3-Methylidene-8-azabicyclo[3.2.1]octane derivatives in neuropharmacological research?
- Answer : These derivatives primarily target monoamine transporters, including the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Their rigid bicyclic structure imparts stereoselective binding, with substituents (e.g., diarylmethoxyethylidenyl groups) modulating transporter affinity. For example, BIMU 1 and BIMU 8 exhibit partial agonism at these targets, while PR04.MZ and LBT999 act as selective dopamine reuptake inhibitors .
Q. How can researchers synthesize this compound derivatives with high stereochemical control?
- Answer : Key methods include:
- Radical cyclization : Using n-tributyltin hydride and AIBN to achieve diastereocontrol (>99%) for azabicyclo[4.2.0]octane intermediates .
- Cross-coupling protocols : Stille or Suzuki couplings for biaryl derivatives, though Suzuki may yield complex mixtures compared to Stille .
- Reductive amination : For tropane alkaloid analogs, LiAlH4 reduction of 2-azabicyclo[3.2.1]octan-3-ones provides enantiomerically enriched scaffolds .
- Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Diastereomeric Excess | Reference |
|---|---|---|---|
| Radical cyclization | 75–78 | >99% | |
| Stille coupling | High | N/A | |
| LiAlH4 reduction | 86 | 75–78% |
Q. What analytical techniques are recommended for characterizing this compound derivatives?
- Answer :
- HPLC-MS : For quantifying purity and detecting metabolites in complex mixtures .
- Chiral chromatography : To resolve enantiomers, critical for stereoselective SAR studies .
- NMR spectroscopy : For structural elucidation, particularly to confirm bridgehead substituents and stereochemistry .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in structure-activity relationship (SAR) data for these derivatives?
- Answer :
- Molecular docking : Predict binding poses at DAT/SERT/NET to rationalize stereoselectivity differences. For instance, the ethylidenyl group’s orientation in the rigid scaffold may explain variable uptake inhibition .
- QSAR modeling : Corrogate substituent electronic properties (e.g., logP, polar surface area) with transporter affinity. Derivatives with bulky aryl groups often show reduced NET selectivity .
Q. What strategies mitigate metabolic instability in this compound-based PET probes?
- Answer :
- Isotope labeling : Use <sup>11</sup>C or <sup>18</sup>F for short-lived PET tracers (e.g., NS8880 targeting NET) .
- Prodrug design : Introduce hydrolyzable groups (e.g., Boc-protected amines) to improve blood-brain barrier penetration .
- In vitro microsomal assays : Identify major oxidative metabolites (e.g., N-demethylation) to guide structural modifications .
Q. How do stereochemical variations impact the pharmacological profile of these compounds?
- Answer :
- Enantiomeric divergence : (+)-8-Methyl-8-azabicyclo derivatives show higher DAT affinity than (-)-enantiomers due to complementary hydrophobic pockets in the transporter .
- Diastereomer separation : Use chiral auxiliaries (e.g., camphor-based oxaziridines) or enzymatic resolution to access pure isomers for in vivo testing .
Q. What experimental approaches address conflicting data in transporter inhibition assays?
- Answer :
- Orthogonal assays : Combine radioligand binding (e.g., [<sup>3</sup>H]WIN35428 for DAT) with functional uptake assays (e.g., synaptosomal preparations) to confirm inhibitory potency .
- Species-specific models : Test derivatives in human vs. rodent transporters, as interspecies variations in SERT binding pockets can lead to discrepancies .
Methodological Challenges
Q. How to optimize synthetic routes for scale-up without compromising stereochemical integrity?
- Answer :
- Flow chemistry : Continuous radical cyclization reduces side reactions and improves yield consistency .
- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) in hydrogenation steps to enhance enantiomeric excess .
Q. What in vitro models best predict in vivo efficacy for tropane-based dopamine reuptake inhibitors?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
